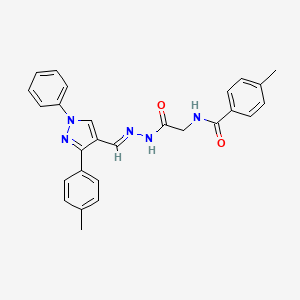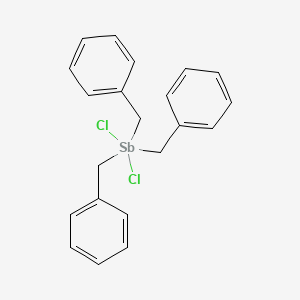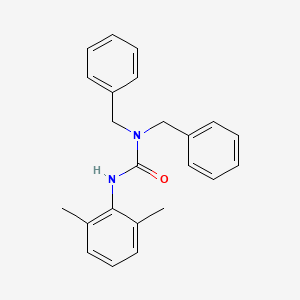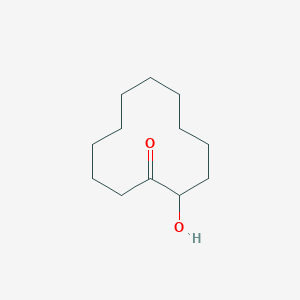
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.388 g/mol . This compound is characterized by its linear structure, which includes two phenyl groups attached to a decatetraene backbone with two ketone functionalities at positions 5 and 6 . It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phenylacetylene and benzaldehyde derivatives in the presence of a catalyst to form the decatetraene backbone, followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods
similar compounds are often synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione involves its interaction with molecular targets through its conjugated system and ketone functionalities. These interactions can lead to various chemical transformations, including electron transfer and radical formation . The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the ketone functionalities.
1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model with similar photochemical properties.
1,10-Phenanthroline-5,6-dione: An ortho-quinoidal compound used as an electron transfer mediator.
Eigenschaften
CAS-Nummer |
130645-10-2 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1E,3E,7E,9E)-1,10-diphenyldeca-1,3,7,9-tetraene-5,6-dione |
InChI |
InChI=1S/C22H18O2/c23-21(17-9-7-15-19-11-3-1-4-12-19)22(24)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+ |
InChI-Schlüssel |
KRSCDLWSPVQHBY-FVRNMFRHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)/C=C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C(=O)C=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)






![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)





